molecular formula C17H25N3O3 B5553570 N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide

N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide

Cat. No.: B5553570
M. Wt: 319.4 g/mol
InChI Key: HOPNUAMBKZKOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide is a useful research compound. Its molecular formula is C17H25N3O3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.18959167 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

Research has highlighted the synthesis and evaluation of diazaspirodecanone derivatives, including compounds structurally related to N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide, for their potential antihypertensive activity. The compounds were tested in various models, demonstrating notable antihypertensive effects through mechanisms involving alpha-adrenergic receptor blockade, without significant evidence of beta-adrenergic blocking activity. This suggests their utility in exploring new antihypertensive agents (Caroon et al., 1981).

Antiviral Evaluation

A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were designed, synthesized, and evaluated for their antiviral activity. Among these, certain derivatives showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of spirothiazolidinone compounds in antiviral drug development (Apaydın et al., 2020).

CGRP Receptor Antagonism

The discovery of MK-3207, a compound based on the diazaspirodecanone structure, as a highly potent, orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist, exemplifies the application of such compounds in the development of new therapies for conditions like migraine. This research underscores the importance of incorporating polar functionality to achieve improved pharmacokinetics (Bell et al., 2010).

Neuroprotective Effects

Compounds based on 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been investigated for their neuroprotective effects, including potent inhibitory action on neural calcium uptake and protection against brain edema and deficits in memory and learning. This research suggests a unique pharmacological profile distinct from known calcium antagonists and highlights potential therapeutic applications for neuroprotective agents (Tóth et al., 1997).

Hepatoprotective Compound

Y-8845, an 8-substituted diazaspirodecane derivative, was investigated for its hepatoprotective effects against various experimental liver injuries. It demonstrated significant protective action, including anti-fibrotic effects in chronic hepatic fibrosis models, suggesting its potential as a hepatoprotective agent (Izumi et al., 1983).

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]decan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-18-6-4-17(5-7-18)9-15(21)20(13-17)11-16(22)19(2)10-14-3-8-23-12-14/h3,8,12H,4-7,9-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPNUAMBKZKOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(=O)N(C2)CC(=O)N(C)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.